N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol (methylenedioxybenzene) group at position 4 and a p-tolylthioacetamide moiety at position 2. This structure combines electron-rich aromatic systems (benzo[d][1,3]dioxol) with sulfur-containing groups (thioacetamide), which are known to influence pharmacokinetic properties such as lipophilicity and metabolic stability . The compound is synthesized via coupling reactions involving thiazole amines and functionalized acetamide precursors, often using reagents like EDC/HOBt or HATU in polar aprotic solvents such as DMF .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-12-2-5-14(6-3-12)25-10-18(22)21-19-20-15(9-26-19)13-4-7-16-17(8-13)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJGZTPGHIHORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the p-Tolylthio Group: This can be done via nucleophilic substitution reactions where a p-tolylthiol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the p-tolylthio group.
Reduction: Reduction reactions could target the thiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biochemical pathways or as a ligand in binding studies.
Materials Science: Incorporated into polymers or other materials for specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site and block substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways and interactions.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol vs. Nitro Groups
The benzo[d][1,3]dioxol group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to nitro-substituted analogs (e.g., ). However, nitro groups confer electron-withdrawing effects, which stabilize thiadiazole-thioacetamide conjugates and enhance antinociceptive activity in murine models .
Thiazole-Thioacetamide Linkages
Compounds with thioacetamide-thiazole linkages (e.g., target compound and derivatives) exhibit improved metabolic stability over ester or amide analogs. For instance, replacing thioether linkages with sulfonyl groups (as in compounds 47–50) reduces antifungal activity by 50%, highlighting the critical role of sulfur in binding to microbial targets .
Aryl Substitutions
- Fluorophenyl (9b): Fluorine substitution enhances electronegativity and membrane permeability, contributing to antimicrobial potency .
- Chlorophenyl (4d, 4f): Chlorine increases halogen bonding interactions, improving antiproliferative activity (IC₅₀ 5.8 µM vs. 8.2 µM for non-halogenated analogs) .
Research Findings and Mechanistic Insights
- Antinociceptive Activity: Thiadiazole-thioacetamide analogs () show dose-dependent inhibition of pain responses in tail-clip tests, likely via modulation of TRPV1 or opioid receptors .
- Antiproliferative Effects: Benzothiazole-ureido derivatives () induce apoptosis in cancer cells by inhibiting tubulin polymerization (confirmed by docking studies) .
- Antimicrobial Activity: Triazole-thiazole hybrids () disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, with compound 9b showing superior efficacy against Staphylococcus aureus .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that incorporates a thiazole ring and a benzo[d][1,3]dioxole moiety. The molecular formula is , with a molecular weight of 304.37 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thiazole Ring : Reaction of thioamide with halides under controlled conditions.
- Introduction of the Benzo[d][1,3]dioxole Moiety : Achieved through coupling reactions using appropriate reagents.
- Final Acetamide Formation : Acetylation of the amine group to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxole groups have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
These compounds exhibited selective toxicity towards cancer cells while showing minimal cytotoxicity towards normal cells (IC50 > 150 µM), indicating their potential as safer therapeutic agents .
The mechanisms through which these compounds exert their anticancer effects involve several pathways:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Assessment using annexin V-FITC assays revealed increased apoptosis in treated cells.
- Cell Cycle Arrest : Flow cytometry studies indicated that these compounds can induce cell cycle arrest at different phases.
Case Studies
A notable study evaluated the anti-diabetic effects of related benzodioxole derivatives alongside their anticancer properties. In vitro assays demonstrated potent inhibition of α-amylase with IC50 values as low as 0.68 µM while maintaining safety profiles against normal cell lines . This dual activity suggests potential for developing multi-target therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
